2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole
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Overview
Description
2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents such as halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
2-methyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1H-pyrrole can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a heterocyclic ring with nitrogen and exhibit various biological activities.
Benzimidazole derivatives: Similar to pyrrole compounds, benzimidazoles are used in medicinal chemistry for their therapeutic potential.
Thiazole derivatives: These compounds share structural similarities and are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H18N2O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-methyl-1-[4-(4-nitrophenyl)sulfanylphenyl]-5-phenylpyrrole |
InChI |
InChI=1S/C23H18N2O2S/c1-17-7-16-23(18-5-3-2-4-6-18)24(17)19-8-12-21(13-9-19)28-22-14-10-20(11-15-22)25(26)27/h2-16H,1H3 |
InChI Key |
SCQQAQRMTQNJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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